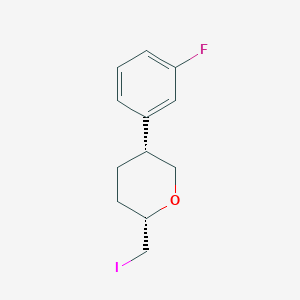

(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane

Description

Properties

Molecular Formula |

C12H14FIO |

|---|---|

Molecular Weight |

320.14 g/mol |

IUPAC Name |

(2S,5R)-5-(3-fluorophenyl)-2-(iodomethyl)oxane |

InChI |

InChI=1S/C12H14FIO/c13-11-3-1-2-9(6-11)10-4-5-12(7-14)15-8-10/h1-3,6,10,12H,4-5,7-8H2/t10-,12-/m0/s1 |

InChI Key |

WQIRJAWBVBLWAD-JQWIXIFHSA-N |

Isomeric SMILES |

C1C[C@H](OC[C@H]1C2=CC(=CC=C2)F)CI |

Canonical SMILES |

C1CC(OCC1C2=CC(=CC=C2)F)CI |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Starting materials typically include substituted phenyl precursors (e.g., 3-fluorobenzaldehyde or 3-fluorophenylacetic acid derivatives) and appropriately functionalized tetrahydrofuran or oxane ring precursors.

- Key intermediates are often oxazolidinones or protected tetrahydrofuran derivatives that enable stereoselective ring formation and substitution.

Stepwise Preparation

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of chiral oxane ring with 3-fluorophenyl substituent at C5 | Use of chiral auxiliaries or asymmetric catalysis; starting from chiral precursors or employing stereoselective cyclization | Formation of (2S,5R)-5-(3-fluorophenyl)oxane intermediate |

| 2 | Introduction of iodomethyl group at C2 | Halogenation of hydroxymethyl or methyl precursor using iodine-based reagents, e.g., I2 with triphenylphosphine or N-iodosuccinimide (NIS) | Conversion of hydroxymethyl to iodomethyl group with retention of stereochemistry |

| 3 | Purification and isolation | Chromatographic techniques or crystallization | Pure (2S,5R)-5-(3-fluorophenyl)-2-(iodomethyl)oxane |

Representative Reaction Example (Adapted from Related Patents)

- The oxane ring is constructed via an asymmetric cyclization reaction of a suitable precursor bearing the 3-fluorophenyl substituent.

- The hydroxymethyl group at C2 is then converted to the iodomethyl group by treating with iodine and triphenylphosphine in dichloromethane at low temperature (0–5 °C) to avoid racemization.

- The reaction mixture is washed with aqueous sodium thiosulfate to remove excess iodine, followed by extraction and purification.

Optimization and Reaction Parameters

- Temperature control is critical during the halogenation step to maintain stereochemical integrity.

- Solvent choice : Dichloromethane or tetrahydrofuran are preferred for ring formation and halogenation steps.

- Reaction time : Typically ranges from 1 to 4 hours depending on scale and reagent concentration.

- Purification : Avoiding extensive chromatographic purification is desirable for scale-up; crystallization or trituration methods are often optimized.

Research Outcomes and Analytical Data

| Parameter | Observations |

|---|---|

| Yield | Typically 60–85% for the final iodination step, overall yields depend on ring formation efficiency |

| Stereochemical purity | >95% enantiomeric excess confirmed by chiral HPLC or NMR using chiral shift reagents |

| Physical state | Colorless to pale yellow liquid or solid depending on purity |

| Spectroscopic data | Characteristic signals in ^1H NMR for oxane ring protons and aromatic fluorine coupling; ^19F NMR confirms fluorine substitution; mass spectrometry confirms molecular ion at m/z ~320 (M+H)+ |

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Oxane ring formation | Asymmetric cyclization or chiral auxiliary mediated synthesis | High stereoselectivity | Requires chiral starting materials or catalysts |

| Iodomethyl introduction | Halogenation of hydroxymethyl precursor with I2/PPh3 or NIS | Mild conditions, good yields | Sensitive to temperature, potential for side reactions |

| Purification | Crystallization or chromatography | High purity achievable | Chromatography can be tedious on scale |

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to alcohols or ketones.

Scientific Research Applications

(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane is a synthetic organic compound with the molecular formula C11H12FIO and a molecular weight of 320.14 g/mol. It features a tetrahydrofuran ring structure with an iodomethyl group and a fluorophenyl substituent. The (2S,5R) configuration defines the spatial arrangement of its atoms, influencing its biological activity and reactivity.

Potential Applications

This compound has potential applications in pharmaceutical development due to its structural characteristics. Modifications of the oxane structure can lead to compounds with enhanced biological properties.

Pharmaceutical Development

The compound is potentially useful in synthesizing new pharmaceuticals because its oxane structure can be modified to enhance biological properties. The synthesis of this compound involves several steps, with stereochemistry being crucial for achieving specific biological activities.

Interaction Studies

Interaction studies are essential for understanding the therapeutic potential and safety profile of new compounds. These studies typically focus on the compound's binding affinity to biological targets and may include:

- Binding assays

- Enzyme inhibition assays

- Cell-based assays

Mechanism of Action

The mechanism of action of (2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the iodomethyl group can participate in covalent bonding or act as a leaving group in biochemical reactions. The specific pathways involved depend on the context of its use, such as in enzymatic inhibition or receptor modulation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties

Key Observations:

- Substituent Effects : The iodomethyl group in the target compound provides a superior leaving group capability compared to hydroxymethyl (Canagliflozin) or methylsulfonyl derivatives, enhancing its utility in nucleophilic substitution reactions .

- Stereochemistry: The (2S,5R) configuration may confer distinct stereoelectronic effects, as seen in other oxane-based catalysts (e.g., lower enantioselectivity in (2S,5R)-2-isopropyl-5-methylcyclohexanone compared to D-fructose-derived ketones) .

- Fluorophenyl Positioning : The 3-fluorophenyl group (meta substitution) offers moderate steric hindrance and electronic effects compared to para-substituted analogs like Canagliflozin’s 4-fluorophenyl group, which may alter binding in receptor-ligand interactions .

Solubility and Stability

- Lipophilicity: The iodomethyl and fluorophenyl groups likely render the compound poorly soluble in water but soluble in organic solvents like DMSO or methanol, akin to Canagliflozin .

- Stability : Iodide’s susceptibility to photodegradation or hydrolysis may limit shelf-life compared to sulfonate or hydroxymethyl analogs, which are more stable under ambient conditions .

Biological Activity

(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane is a synthetic organic compound notable for its unique oxane ring structure, which includes an iodomethyl group and a fluorophenyl substituent. Its molecular formula is CHFIO, with a molecular weight of 320.14 g/mol. The stereochemistry of this compound, denoted as (2S,5R), plays a crucial role in its biological activity and reactivity.

Chemical Structure and Properties

The structural configuration of this compound is significant for its interactions with biological targets. The presence of the fluorinated aromatic system and the iodomethyl group contributes to its chemical reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHFIO |

| Molecular Weight | 320.14 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves its binding affinity to various biological targets. Interaction studies indicate that this compound may exhibit inhibitory effects on certain enzymes or receptors, which can lead to therapeutic applications in pharmacology.

- Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes involved in metabolic pathways.

- Binding Affinity : Studies suggest that the compound has a significant binding affinity towards certain receptors, which may be explored for drug development.

Case Studies and Research Findings

Research has demonstrated the compound's effectiveness in various biological assays:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane | CHFIO | Contains a nitrophenyl group instead of fluorophenyl |

| (2S,5R)-5-(2-Fluorophenyl)-2-(iodomethyl)oxane | CHFIO | Similar structure with a different fluorophenyl substitution |

| 4-Iodo-1-fluoro-1-methylcyclohexane | CHFIO | Different cyclic structure but shares halogen substituents |

The distinct combination of the fluorinated aromatic system and iodomethyl substituent in this compound may confer unique biological activities not present in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.